REACTION_CXSMILES
|
FC(F)(F)S(O[C:7]1[CH:12]=[CH:11][CH:10]=[C:9]([C:13]2[CH:30]=[CH:29][C:28]3[C:27]4[C:22](=[CH:23][CH:24]=[CH:25][CH:26]=4)[C:21]4[C:16](=[CH:17][CH:18]=[CH:19][CH:20]=4)[C:15]=3[CH:14]=2)[CH:8]=1)(=O)=O.[CH:33]1[C:41]2[C:40]3[CH:42]=[CH:43][CH:44]=[CH:45][C:39]=3[S:38][C:37]=2[C:36](B(O)O)=[CH:35][CH:34]=1.C1(P(C2CCCCC2)C2C=CC=CC=2C2C(OC)=CC=CC=2OC)CCCCC1.[O-]P([O-])([O-])=O.[K+].[K+].[K+]>C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd].O.C1(C)C=CC=CC=1>[CH:14]1[C:15]2[C:16]3[C:21](=[CH:20][CH:19]=[CH:18][CH:17]=3)[C:22]3[C:27](=[CH:26][CH:25]=[CH:24][CH:23]=3)[C:28]=2[CH:29]=[CH:30][C:13]=1[C:9]1[CH:8]=[C:7]([C:36]2[C:37]3[S:38][C:39]4[CH:45]=[CH:44][CH:43]=[CH:42][C:40]=4[C:41]=3[CH:33]=[CH:34][CH:35]=2)[CH:12]=[CH:11][CH:10]=1 |f:3.4.5.6,7.8.9.10.11|
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Name
|
3-(triphenylen-2-yl)phenyl trifluoromethanesulfonate
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Quantity
|
4.52 g
|
Type
|
reactant
|
Smiles
|
FC(S(=O)(=O)OC1=CC(=CC=C1)C1=CC=2C3=CC=CC=C3C3=CC=CC=C3C2C=C1)(F)F
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
C1=CC=C(C=2SC3=C(C21)C=CC=C3)B(O)O
|
Name
|
|
Quantity
|
0.82 g
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)P(C1=C(C=CC=C1)C1=C(C=CC=C1OC)OC)C1CCCCC1
|
Name
|
K3PO4
|
Quantity
|
12.7 g
|
Type
|
reactant
|
Smiles
|
[O-]P(=O)([O-])[O-].[K+].[K+].[K+]
|
Name
|
|
Quantity
|
0.46 g
|
Type
|
catalyst
|
Smiles
|
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was heated up
|
Type
|
TEMPERATURE
|
Details
|
to reflux under nitrogen for overnight
|
Duration
|
8 (± 8) h
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled
|
Type
|
CUSTOM
|
Details
|
the organic extracts were purified by column chromatography and recrystallization
|
Name
|
|
Type
|
product
|
Smiles
|
C1=C(C=CC=2C3=CC=CC=C3C3=CC=CC=C3C12)C=1C=C(C=CC1)C1=CC=CC2=C1SC1=C2C=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.3 g | |
YIELD: PERCENTYIELD | 88% | |
YIELD: CALCULATEDPERCENTYIELD | 88.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |